molecular formula C15H11BrCl2O B1532456 3-(3-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one CAS No. 898760-85-5

3-(3-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one

Cat. No. B1532456
M. Wt: 358.1 g/mol
InChI Key: PUIPEGPHPRKXQH-UHFFFAOYSA-N
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Description

“3-(3-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one” is a complex organic compound. It contains a propanone (or acetone) backbone with phenyl groups substituted at the 1st and 3rd carbon atoms. The phenyl group attached to the 1st carbon atom is further substituted with two chlorine atoms at the 2nd and 6th positions, and the phenyl group attached to the 3rd carbon atom is substituted with a bromine atom at the 3rd position.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenyl-containing precursors with a propanone backbone. The bromine and chlorine substitutions could be introduced via electrophilic aromatic substitution reactions.



Molecular Structure Analysis

The molecule is likely to be planar due to the sp2 hybridization of the carbon atoms in the phenyl rings and the carbonyl group. The presence of the electronegative chlorine and bromine atoms will introduce polarity to the molecule.



Chemical Reactions Analysis

As an organic compound containing a carbonyl group, it could undergo a variety of reactions, including nucleophilic addition and reduction reactions. The presence of halogens on the phenyl rings could also make it susceptible to further electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the polar carbonyl group and the halogen substituents. It’s likely to have a relatively high boiling point due to the presence of these polar groups.


Scientific Research Applications

Optical Properties and Material Science

  • A study on chalcone derivatives, including compounds structurally related to "3-(3-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one", highlighted their significant nonlinear optical (NLO) properties and thermal stability, making them suitable for use in semiconductor devices and organic electronics. These compounds showed promising electron transport materials characteristics, beneficial for n-type organic semiconductor devices (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).

Synthesis and Chemical Characterization

  • The reactivity of o-bromophenyl isocyanide in synthesizing 1-substituted benzimidazoles under CuI catalysis was investigated, demonstrating moderate to good yields. This study contributes to the understanding of how halogenated phenyl groups can be utilized in synthetic organic chemistry (Lygin & Meijere, 2009).

Antimicrobial and Biological Activities

Computational and Theoretical Studies

  • Computational studies on related chalcone derivatives have provided insights into their molecular structure, electronic properties, and potential chemical reactivity. This research aids in understanding the fundamental aspects that contribute to the biological and material applications of these compounds (Rasool, Khalid, Yar, Ayub, Tariq, Hussain, Lateef, Kashif, & Iqbal, 2021).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards of this compound. However, as a general rule, compounds containing halogens should be handled with care as they can be potentially harmful.


Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promising biological activity, it could be further studied as a potential drug candidate.


properties

IUPAC Name

3-(3-bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2O/c16-11-4-1-3-10(9-11)7-8-14(19)15-12(17)5-2-6-13(15)18/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIPEGPHPRKXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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